Trichophydine

概要

説明

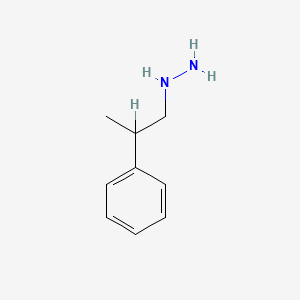

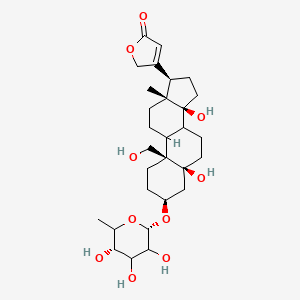

Trichophydine is a new alkaloid that has been isolated from the epigeal part of Oxytropis trichophysa growing in Mongolia . It is an anticancer drug that inhibits the activity of kinases, which are enzymes involved in cell signaling pathways .

Synthesis Analysis

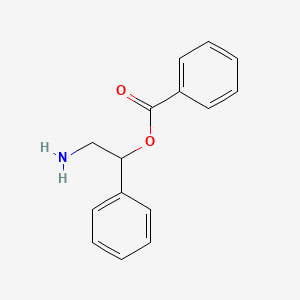

The structure of Trichophydine has been established on the basis of the spectral characteristics of the hydrochloride. It is structurally similar to 2-O-benzoyl-2 (β)-phenylethylamine, which has been synthesized previously .科学的研究の応用

Antifungal Applications

Trichophydine has been studied for its antifungal properties, particularly against dermatophytes like Trichophyton mentagrophytes. This pathogen is known to cause skin infections in humans and animals. Trichophydine derivatives, such as trichodermin, have shown significant inhibitory effects on the growth and spore germination of T. mentagrophytes. In one study, treatment with trichodermin led to the healing of lesions caused by this fungus on rabbit skin .

Drug Development from Natural Products

The search for new compounds from natural products is a vital area of drug development. Trichophydine, derived from the endophytic fungus Trichoderma taxi, has been identified as a potential candidate. Its ability to inhibit multiple plant pathogenic fungi positions it as a promising substance for further pharmaceutical exploration .

Biological Control of Phytopathogens

In agriculture, Trichophydine-related compounds have been used for biological control of phytopathogenic fungi. The application of these compounds can protect crops from various fungal diseases, thereby reducing the reliance on chemical fungicides and promoting sustainable agricultural practices .

Mitochondrial Research

Studies have indicated that Trichophydine affects the mitochondria of fungal cells. For instance, treatment with trichodermin increased the number of mitochondria in T. mentagrophytes cells, suggesting mitochondrial damage. This finding is crucial for understanding the mechanism of action of antifungal agents and could lead to the development of targeted therapies .

Transcriptome Analysis

Trichophydine’s impact on the fungal transcriptome has been analyzed, revealing changes in gene expression related to carbohydrate metabolism and membrane components. Such studies provide insights into the cellular processes affected by Trichophydine and its derivatives, which is valuable for both basic biological research and the development of antifungal strategies .

Antifungal Susceptibility and Genomic Sequencing

Research on Trichophydine has extended to the genomic level, with studies examining the antifungal susceptibility and genomic sequencing of fungi like Trichophyton indotineae. These investigations contribute to our understanding of fungal resistance mechanisms and can inform the clinical management of fungal infections .

Safety and Hazards

将来の方向性

作用機序

Mode of Action

It is known that the compound interacts with its targets, leading to changes at the molecular level . More detailed studies are required to elucidate the specifics of these interactions.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Trichophydine is currently limited . Understanding these properties is crucial for determining the bioavailability of the compound and its distribution within the body.

Result of Action

It is known that the compound has anticancer properties and inhibits the activity of kinases, enzymes involved in cell signaling pathways . This leads to apoptosis or cell death, indicating its potential effectiveness against various types of cancer cells .

Action Environment

The action, efficacy, and stability of Trichophydine can be influenced by various environmental factors These factors could include the presence of other compounds, pH levels, temperature, and more

特性

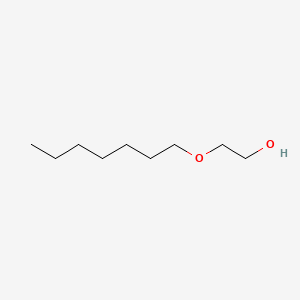

IUPAC Name |

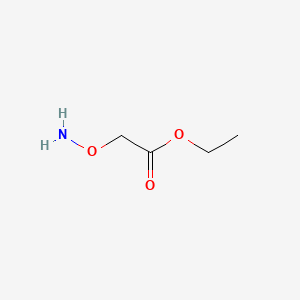

(2-amino-1-phenylethyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-11-14(12-7-3-1-4-8-12)18-15(17)13-9-5-2-6-10-13/h1-10,14H,11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWCBGMWRXJFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80985927 | |

| Record name | 2-Amino-1-phenylethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Benzoyloxy-beta-phenylethyl amine | |

CAS RN |

67031-54-3 | |

| Record name | Benzoic acid, 2-amino-1-phenylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067031543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-phenylethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

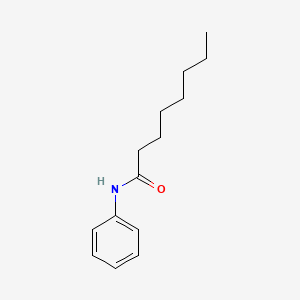

![3-oxo-N-[4-[4-(3-oxobutanoylamino)phenyl]phenyl]butanamide](/img/structure/B1605195.png)